molecular formula C21H25NO5S2 B12497718 2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate

2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B12497718
M. Wt: 435.6 g/mol
InChI Key: YDSCNCMBRYRGBX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an ethoxy group, a hydroxypiperidinyl group, and a methylbenzenesulfonate group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-hydroxypiperidine with ethyl 4-bromobenzoate under basic conditions to form ethyl 4-[(4-hydroxypiperidin-1-yl)ethoxy]benzoate . This intermediate is then subjected to further reactions, such as sulfonation and thioesterification, to introduce the methylbenzenesulfonate and carbonothioyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidinyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonothioyl group can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypiperidinyl group may yield 4-piperidone derivatives, while reduction of the carbonothioyl group may produce thiol-containing compounds.

Scientific Research Applications

2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity. Its combination of ethoxy, hydroxypiperidinyl, carbonothioyl, and methylbenzenesulfonate groups allows for diverse applications and interactions that are not commonly found in similar compounds.

Properties

Molecular Formula

C21H25NO5S2

Molecular Weight

435.6 g/mol

IUPAC Name

[2-ethoxy-4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H25NO5S2/c1-3-26-20-14-16(21(28)22-12-10-17(23)11-13-22)6-9-19(20)27-29(24,25)18-7-4-15(2)5-8-18/h4-9,14,17,23H,3,10-13H2,1-2H3

InChI Key

YDSCNCMBRYRGBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)O)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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